2-Acetoxymethyl-3-methylpyridine-N-oxide 2-Acetoxymethyl-3-methylpyridine-N-oxide
Brand Name: Vulcanchem
CAS No.: 52814-41-2
VCID: VC17323977
InChI: InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

2-Acetoxymethyl-3-methylpyridine-N-oxide

CAS No.: 52814-41-2

Cat. No.: VC17323977

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-Acetoxymethyl-3-methylpyridine-N-oxide - 52814-41-2

Specification

CAS No. 52814-41-2
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate
Standard InChI InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3
Standard InChI Key LWFXKBAEJDBJBE-UHFFFAOYSA-N
Canonical SMILES CC1=C([N+](=CC=C1)[O-])COC(=O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Acetoxymethyl-3-methylpyridine-N-oxide, systematically named (3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate, belongs to the class of pyridine-N-oxides. Its molecular formula is C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3, with a molecular weight of 181.189 g/mol . The structure comprises a pyridine ring oxidized at the nitrogen atom (N-oxide), with a methyl group at position 3 and an acetoxymethyl group (-OAcCH2_2-) at position 2 (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Exact Mass181.074 g/mol
Topological Polar Surface Area (TPSA)51.76 Ų
LogP (Partition Coefficient)1.486
HS Code2933399090

The N-oxide moiety enhances the compound’s polarity, influencing its solubility and reactivity .

Synthesis and Reaction Mechanisms

Boekelheide Rearrangement

A primary route to 2-acetoxymethyl-3-methylpyridine-N-oxide involves the Boekelheide rearrangement, a reaction where pyridine-N-oxides react with carboxylic acid anhydrides to form acyloxymethyl-substituted derivatives . For instance, treating 3-methylpyridine-N-oxide with acetic anhydride under controlled conditions yields the title compound via a proposed -sigmatropic shift (Scheme 1) .

Table 2: Reaction Conditions and Outcomes

ParameterDetail
Starting Material3-Methylpyridine-N-oxide
ReagentAcetic Anhydride
Temperature80–100°C
Yield60–70%

Experimental and computational studies suggest competing pathways involving radical intermediates. For example, trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) confirmed the formation of a (pyrimidin-4-yl)methyl radical during analogous reactions . Density functional theory (DFT) calculations further supported the feasibility of both concerted and stepwise mechanisms .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the N-oxide group, which can participate in redox reactions under extreme conditions . Limited data on melting/boiling points and solubility suggest further experimental characterization is needed .

Table 3: Reported Physical Properties

PropertyValue
Molecular Weight181.189 g/mol
DensityNot Available
Flash PointNot Available

Spectroscopic Characterization

Although specific spectral data (e.g., NMR, IR) are absent from available sources, the molecular formula and exact mass provide a basis for hypothetical fragmentation patterns in mass spectrometry. The C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3 formula suggests prominent peaks at m/z 181 (molecular ion) and 139 (loss of acetyl group) .

Applications in Organic Synthesis

Intermediate in Rearrangement Reactions

The compound’s synthesis via the Boekelheide rearrangement underscores its utility as a building block for more complex heterocycles. By varying the anhydride (e.g., propionic, butyric), diverse acyloxymethyl derivatives can be accessed, enabling modular synthesis of pharmacophores .

ParameterDetail
Acute Toxicity (Oral)Not Available
Skin IrritationNot Available
Environmental HazardsNot Classified

Regulatory and Environmental Impact

Regulatory Status

The compound falls under HS Code 2933399090, categorizing it as a heterocyclic compound with nitrogen atoms . No stringent restrictions are reported, but compliance with general chemical safety protocols is essential .

Environmental Fate

Limited ecotoxicological data necessitate caution. Recommended disposal methods include incineration or chemical destruction plants to prevent environmental contamination .

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